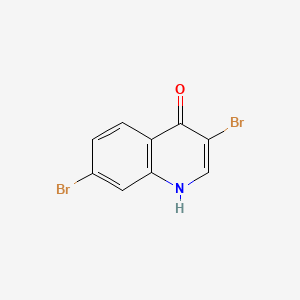![molecular formula C7H5BrN2O B598109 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- CAS No. 1198416-34-0](/img/structure/B598109.png)
6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with a bromine atom attached to the second position.
Métodos De Preparación
The synthesis of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a Sonogashira coupling followed by a 5-exo-dig cyclization can be used to produce 2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines . Industrial production methods often involve the use of microwave-dielectric heating to increase yield and reduce reaction time .
Análisis De Reacciones Químicas
6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- undergoes various chemical reactions, including:
Oxidation: Direct oxidation using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cell proliferation and inducing apoptosis.
Comparación Con Compuestos Similares
6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have shown potent inhibitory activity.
5H-Pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit different biological activities, such as kinase inhibition.
The uniqueness of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- lies in its specific substitution pattern and the resulting biological activities.
Propiedades
IUPAC Name |
2-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-4-1-2-6(11)10-7(4)9-5/h1-3H,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDKBIHVTMQMDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=C(N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



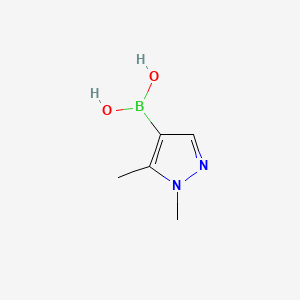
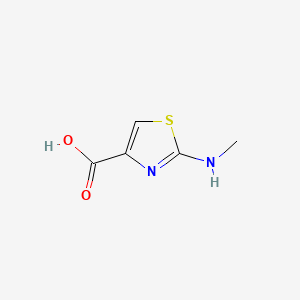
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)
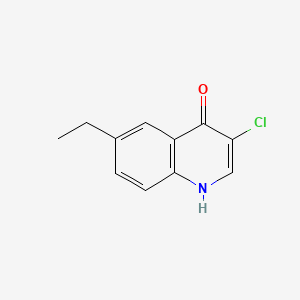
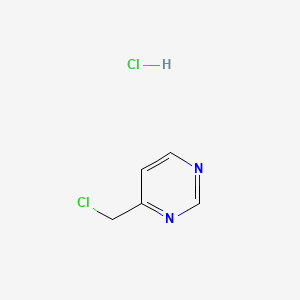
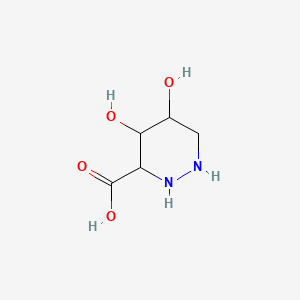
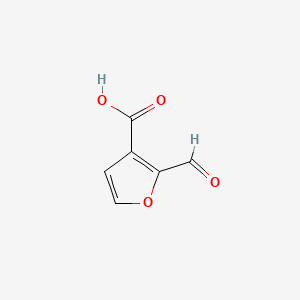
![5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B598043.png)
![(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine](/img/structure/B598045.png)
